D-Klvffa is a synthetic peptide that has garnered attention in the field of Alzheimer's disease research due to its ability to inhibit the aggregation of Amyloid-β peptides, a hallmark of the disease. This compound is classified as a D-amino acid peptide, which provides it with unique stability and resistance to enzymatic degradation compared to its L-amino acid counterparts. The primary source of D-Klvffa is through solid-phase peptide synthesis, a widely used method for producing peptides in research and pharmaceutical applications.
D-Klvffa is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis typically employs reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation under controlled conditions.
The synthesis process includes:
After synthesis, the peptide is cleaved from the resin, and protecting groups are removed to yield the final product in high purity.
The molecular structure of D-Klvffa is characterized by its sequence of amino acids, specifically designed to interact with Amyloid-β peptides. The InChI representation for D-Klvffa is:
The InChI Key for D-Klvffa is MHTAOFNATLIOTI-XMPJBLIUSA-N.
The molecular formula is , indicating a relatively complex structure typical for peptides involved in biological interactions.
D-Klvffa primarily undergoes peptide bond formation during its synthesis. Under standard conditions, it does not typically participate in oxidation or reduction reactions but can engage in hydrogen bonding and hydrophobic interactions with other molecules.
Key reagents involved in the reactions include:
The major product formed during synthesis is the peptide itself. After cleavage from the resin and removal of protecting groups, D-Klvffa is obtained as a pure compound.
D-Klvffa functions by binding specifically to Amyloid-β peptides and inhibiting their aggregation into fibrils. The interaction occurs at specific residues within the Amyloid sequence (notably KLVFF), preventing the formation of β-sheet structures that are characteristic of amyloid fibrils. This mechanism is crucial in mitigating the pathological processes associated with Alzheimer's disease.
D-Klvffa is typically presented as a white powder or crystalline solid. Its solubility varies depending on the solvent used but generally exhibits good solubility in aqueous solutions due to its peptide nature.
The compound's stability is enhanced by its D-amino acid configuration, making it less susceptible to proteolytic degradation compared to L-amino acid peptides. This stability allows for longer-lasting effects in biological systems.
D-Klvffa has significant applications in scientific research:
Recent studies have shown that modifications of D-Klvffa (such as acetylation or amidation) enhance its inhibitory effects on Amyloid aggregation, further expanding its potential therapeutic applications .
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2